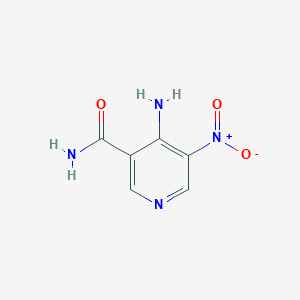

4-Amino-5-nitronicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

911461-18-2 |

|---|---|

Molecular Formula |

C6H6N4O3 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

4-amino-5-nitropyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N4O3/c7-5-3(6(8)11)1-9-2-4(5)10(12)13/h1-2H,(H2,7,9)(H2,8,11) |

InChI Key |

UJUVARCXCNBQCX-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])N)C(=O)N |

Canonical SMILES |

C1=C(C(=C(C=N1)[N+](=O)[O-])N)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Amino 5 Nitronicotinamide

Transformations of the Amide Functional Group

The nicotinamide (B372718) moiety is a primary site for potential chemical modification. Its reactivity is influenced by the electronic effects of the adjacent amino and nitro groups on the pyridine (B92270) ring.

N-Substitution Reactions of the Amide Nitrogen

While specific studies on the N-substitution of 4-Amino-5-nitronicotinamide are not extensively documented in the literature, the general reactivity of amides suggests potential pathways. N-alkylation of primary amides typically requires deprotonation with a strong base to form an amidate anion, which can then act as a nucleophile. However, the acidity of the amide N-H protons in this specific molecule would be influenced by the substituted pyridine ring.

Alternatively, reactions like the Mitsunobu reaction could theoretically be employed for N-alkylation, though such methods have not been reported for this specific substrate. The presence of the free amino group and the potentially reactive nitro group would likely necessitate the use of protecting groups to achieve selective N-substitution on the amide nitrogen, complicating the synthetic route.

Hydrolysis and Amidation Equilibrium Studies

Amide hydrolysis, yielding the corresponding carboxylic acid (4-Amino-5-nitronicotinic acid), can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This pathway involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Base-catalyzed hydrolysis: This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, followed by the departure of the amide leaving group.

Reactions Involving the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo reduction to various oxidation states or participate in nucleophilic substitution reactions.

Reduction Pathways of the Nitro Moiety

The reduction of the nitro group on the pyridine ring is a common and synthetically useful transformation. Depending on the reagents and reaction conditions, the nitro group can be fully or partially reduced to yield different functional groups, most commonly the corresponding amine. This transformation is critical for synthesizing diamino-substituted pyridine derivatives.

Common reduction methods include:

Catalytic Hydrogenation: This is a widely used method for reducing nitroarenes to anilines. Reagents such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source are effective. rsc.org

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic method for nitro group reduction. rsc.org

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) provide a milder method for reduction and can be useful when other reducible functional groups are present. rsc.org

The selective reduction of the nitro group in the presence of the amide is generally feasible, as amides are less susceptible to these reduction conditions. The product of complete reduction would be 4,5-diaminonicotinamide.

| Reagent/System | Product | Typical Conditions |

| H₂, Pd/C | Primary Amine | Methanol or Ethanol solvent, room temperature |

| H₂, Raney Nickel | Primary Amine | Often used when dehalogenation is a concern |

| Fe, HCl/CH₃COOH | Primary Amine | Refluxing in acidic media |

| SnCl₂, HCl | Primary Amine | Mild conditions, useful for selective reductions |

| Zn, NH₄Cl | Hydroxylamine (B1172632) | Aqueous ammonium (B1175870) chloride |

Nucleophilic Aromatic Substitution with Nitro Group Displacement

In highly electron-deficient aromatic systems, a nitro group can sometimes act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov For the nitro group to be displaced, the aromatic ring must be strongly activated by other electron-withdrawing groups.

In the case of this compound, the pyridine ring is inherently electron-deficient, and this effect is further amplified by the nitro group itself and the amide group. While displacement of a nitro group is less common than displacement of a halide, studies on related compounds like dinitroimidazoles have shown that one nitro group can be displaced by nucleophiles such as primary and secondary amines. synchem.de Therefore, it is plausible that under forcing conditions with a strong nucleophile (e.g., an alkoxide or a potent amine), the nitro group at the 5-position could be substituted. The reaction would be highly dependent on the nucleophile's strength and the reaction conditions.

Reactivity of the Amino Group

The exocyclic amino group at the 4-position behaves as a typical aromatic amine, although its nucleophilicity is modulated by the electronic environment of the pyridine ring. It can undergo a variety of common reactions used for derivatization.

Key reactions include:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-acyl derivative. Studies on 4-aminopyridine (B3432731) show that acetylation with acetic anhydride (B1165640) proceeds smoothly. publish.csiro.au This reaction provides a route to modify the properties of the parent molecule.

Diazotization: Like other primary aromatic amines, the amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. rsc.orgwjebio.com The resulting pyridine-4-diazonium salt is an important synthetic intermediate. These salts are typically unstable but can be used immediately in subsequent reactions, such as:

Sandmeyer-type reactions: To introduce halides, cyano, or other groups.

Azo coupling: To form brightly colored azo compounds by reacting with activated aromatic rings like phenols or anilines. wjebio.comoaji.net

The stability and reactivity of the diazonium intermediate would be influenced by the electron-withdrawing nitro and amide groups.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetic Anhydride | N-acetylated amide |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |

| Azo Coupling | Diazonium salt + β-Naphthol | Azo-coupled dye |

Acylation and Alkylation of the Amino Moiety

The exocyclic amino group at the C4 position is the most nucleophilic site in the this compound molecule, making it the primary target for electrophilic reagents in acylation and alkylation reactions.

Acylation: The 4-amino group can be readily acylated to form the corresponding amides. This transformation is typically achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. For instance, N-substituted analogues of related nitropyridine carboxamides have been prepared through conventional acylation methods. researchgate.net These reactions are crucial for modifying the compound's properties and for synthesizing derivatives with potential biological activities.

Alkylation: The N-alkylation of aminopyridines is a well-established method for synthesizing a variety of derivatives. google.com Direct alkylation of the 4-amino group in this compound can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of dialkylated or even quaternary pyridinium (B92312) salt byproducts can be challenging. google.comresearchgate.net High yields for N-alkylation of N-Boc-protected 4-aminopyridines have been achieved under mild conditions using an electrogenerated acetonitrile (B52724) anion, which minimizes byproducts. researchgate.net Heterogeneous catalysts are also employed to facilitate N-alkylation reactions, offering advantages such as high activity and selectivity, simple operation, and the potential for continuous industrial-scale production. google.com

The table below summarizes typical reagents used for these transformations on aminopyridine scaffolds.

| Transformation | Reagent Class | Specific Examples | Purpose |

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Forms N-acyl derivatives. |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Forms N-acyl derivatives, often under milder conditions. | |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide | Introduces alkyl groups to the amino nitrogen. |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | An alternative method for introducing substituted alkyl groups. |

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water, ammonia (B1221849), or ethanol. wikipedia.org The structure of this compound, featuring a nucleophilic amino group ortho to a carboxamide, makes it an ideal precursor for cyclocondensation reactions to form fused heterocyclic systems, particularly fused pyrimidines.

These reactions typically involve treating the aminonicotinamide with a reagent containing two electrophilic centers. For example, reaction with a β-ketoester or malonic ester derivative could lead to the formation of a pyridopyrimidinone ring system. Such fused pyrimidine (B1678525) scaffolds are of significant interest as they are core structures in many biologically active molecules. researchgate.net The general principle involves an initial reaction at the more nucleophilic 4-amino group, followed by an intramolecular cyclization and dehydration involving the carboxamide group. The synthesis of fused 4-amino pyrimidine derivatives has been achieved using 4-aminonicotinonitrile (B111998) as a precursor, which undergoes cycloaddition with reagents like formamide, urea, or thiourea (B124793). sciencescholar.us A similar strategy could be applied to this compound.

The table below illustrates potential condensation reactions for synthesizing fused pyrimidines from aminopyridine precursors.

| Reagent | Fused Ring System Formed | Reaction Type |

| Formamide | Pyridopyrimidine | Cyclocondensation |

| Urea | Pyridopyrimidinone | Cyclocondensation |

| β-Diketones | Dihydropyridopyrimidine | Cyclocondensation |

| α,β-Unsaturated Ketones | Tetrahydropyridopyrimidine | Michael Addition followed by Cyclization |

Pyridine Ring Modifications and Functional Group Interconversions

Beyond reactions at the amino group, the structure of this compound allows for modifications both on the pyridine ring and through the interconversion of its existing functional groups.

Functional Group Interconversions (FGIs): FGIs are fundamental transformations in organic synthesis that convert one functional group into another. ub.eduvanderbilt.eduorganic-chemistry.org For this compound, the most significant FGI is the reduction of the 5-nitro group. The nitro group can be selectively reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or metal-acid systems (e.g., Fe/HCl). researchgate.net This transformation yields 4,5-diaminonicotinamide, a versatile intermediate for synthesizing fused imidazole (B134444) or triazole ring systems. The carboxamide at the C3 position can also be hydrolyzed to a carboxylic acid under acidic or basic conditions, or dehydrated to a nitrile.

Pyridine Ring Modifications: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Although the 4-amino group is activating, the strong deactivating effect of the nitro group makes positions C2 and C6 susceptible to attack by strong nucleophiles. For example, 3-nitropyridines can undergo vicarious nucleophilic substitution (VNS) where a nucleophile attacks the ring, typically at the position para to the nitro group. researchgate.netntnu.no This could potentially allow for the introduction of substituents at the C2 position of this compound.

The table below outlines key functional group interconversions possible for this compound.

| Functional Group | Transformation | Reagents & Conditions | Product Functional Group |

| 5-Nitro | Reduction | H₂, Pd/C; or Fe, HCl | 5-Amino |

| 3-Carboxamide | Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Carboxylic acid |

| 3-Carboxamide | Dehydration | P₂O₅ or SOCl₂ | 3-Nitrile |

| Pyridine Ring (C2/C6) | Nucleophilic Substitution | Strong nucleophiles (e.g., R-Li, NaNH₂) | Substituted Pyridine |

Exploration of Multicomponent Reactions (MCRs) Incorporating this compound as a Component

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a single product that incorporates substantial portions of all the starting materials. mdpi.comnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govnih.gov

The 4-amino group of this compound can serve as the amine component in several well-known MCRs. For instance, it could potentially participate in the Ugi or Passerini reactions, which are isocyanide-based MCRs used to synthesize peptide-like structures. nih.gov In a Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a bis-amide. nih.gov The use of this compound in such a reaction would lead to complex derivatives with the intact pyridyl scaffold.

Furthermore, aminopyridine derivatives have been successfully employed in MCRs to construct fused heterocyclic systems. For example, a multicomponent, solvent-free synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been developed from 2-aminopyridines, triethyl orthoformate, and various primary amines. mdpi.comresearchgate.net By analogy, this compound could potentially react with an orthoformate and another amine or active methylene (B1212753) compound to build complex fused ring structures.

The table below lists potential MCRs where this compound could act as a key building block.

| Multicomponent Reaction | Other Components | Potential Product Type |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide derivative of the pyridine |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester | (Theoretically possible but less likely due to steric/electronic factors) |

| Biginelli Reaction | Aldehyde, β-Ketoester | (Theoretically possible but typically uses urea/thiourea) |

| Doebner Reaction | Aldehyde, Pyruvic Acid | Synthesis of quinoline-4-carboxylic acids (not directly applicable) mdpi.com |

Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net These techniques probe the vibrational modes of bonds, which are unique to the specific chemical environment and geometry of the molecule. nih.gov

For 4-amino-5-nitronicotinamide, the FT-IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The primary amine (-NH2), nitro (-NO2), and amide (-CONH2) groups, along with the aromatic pyridine (B92270) ring, would each produce a unique set of vibrational peaks.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H stretching | 3500-3300 |

| N-H bending | 1650-1580 | |

| Nitro (-NO₂) | Asymmetric N-O stretching | 1560-1520 |

| Symmetric N-O stretching | 1360-1345 | |

| Amide (-CONH₂) | N-H stretching | ~3350 and ~3180 |

| C=O stretching (Amide I) | 1680-1630 | |

| N-H bending (Amide II) | 1640-1550 | |

| Pyridine Ring | C-H stretching | 3100-3000 |

| C=C and C=N stretching | 1600-1450 |

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of the substituents on the pyridine ring.

While specific experimental spectra for this compound are not available in the reviewed literature, analysis of related compounds like nicotinamide (B372718) has been performed, providing a basis for these expected ranges. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms within a molecule and for providing insights into its three-dimensional structure in solution. hmdb.ca ¹H NMR and ¹³C NMR are the most common NMR experiments.

For this compound, ¹H NMR spectroscopy would reveal the chemical environment of each proton. The protons on the pyridine ring would appear as distinct signals, and their splitting patterns (coupling) would help to establish their relative positions. The protons of the amino and amide groups would also produce characteristic signals, which might be broadened due to exchange processes.

¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. hmdb.ca Each unique carbon atom in the pyridine ring and the amide group would give rise to a separate signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

Although predicted NMR data for related structures can be found, no experimentally determined ¹H or ¹³C NMR spectra for this compound have been reported in the searched academic journals. hmdb.cahmdb.canih.gov

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The this compound molecule contains a substituted pyridine ring, which is an aromatic system, as well as amino, nitro, and amide functional groups. These groups can influence the electronic structure and, consequently, the UV-Vis absorption spectrum. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the same aromatic ring is expected to lead to significant electronic conjugation and result in absorption bands in the UV or even the visible region.

Detailed studies on the UV-Vis spectra of similar nitro-substituted aromatic amines have been conducted, but specific experimental data for this compound, including its molar absorptivity at different wavelengths, is not available in the current body of scientific literature. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Upon ionization, the molecule breaks apart into characteristic fragment ions.

For this compound, high-resolution mass spectrometry would provide a precise measurement of its molecular weight, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and fragments corresponding to the nitro and amino groups. Analysis of these fragmentation pathways can help to confirm the connectivity of the different functional groups.

While mass spectra of related compounds are available, a specific mass spectrum and detailed fragmentation analysis for this compound have not been published in the reviewed literature. nist.govnist.gov

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

A successful single-crystal X-ray diffraction study of this compound would provide an unambiguous determination of its molecular structure. It would reveal the planarity of the pyridine ring, the orientation of the amino, nitro, and amide substituents, and the details of the hydrogen bonding network, which is expected to be significant given the presence of N-H and C=O groups.

Despite the importance of this technique for structural confirmation, no crystal structure for this compound has been deposited in crystallographic databases or published in the academic literature searched. researchgate.net

Based on a comprehensive search for scholarly and scientific articles, there is currently no specific published research available that details the theoretical and computational studies for the compound "this compound" as requested in the provided outline.

The execution of targeted searches for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and reaction mechanism predictions for this specific molecule did not yield any dedicated studies. Consequently, the data required to generate a thorough, informative, and scientifically accurate article strictly adhering to the specified sections and subsections for "this compound" is not present in the accessible scientific literature.

To fulfill the request, which requires detailed research findings, data tables, and specific analysis solely on "this compound," the foundational scientific research must first be conducted and published. As this information is not available, it is not possible to generate the requested article while adhering to the instructions for accuracy and strict focus.

Theoretical and Computational Studies on 4 Amino 5 Nitronicotinamide

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule. This is typically followed by molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment.

For 4-Amino-5-nitronicotinamide, such studies would be invaluable for understanding its molecular shape, the rotational barriers of its functional groups (the amino, nitro, and nicotinamide (B372718) moieties), and how it might interact with biological targets or other molecules. However, a thorough literature search did not yield any specific studies that have performed conformational analysis or molecular dynamics simulations on this compound. Consequently, no data on its preferred conformations, energy landscapes, or dynamic properties can be reported.

QSAR/QSPR Modeling for Structural Relationships (excluding biological activity predictions)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or biological activities, respectively. nih.govnih.gov These models are instrumental in predicting the properties of new compounds without the need for extensive experimental testing. nih.gov

For this compound, QSPR models could predict a range of physicochemical properties such as solubility, melting point, and partition coefficient based on calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. The development of such models requires a dataset of related compounds with experimentally determined properties.

The performed search did not uncover any QSPR or QSAR studies specifically involving this compound for the prediction of its physicochemical properties. Therefore, no information on relevant molecular descriptors, regression models, or predicted property values for this compound is available in the current body of scientific literature.

Advanced Synthetic Applications and Chemical Building Block Potential

Role as a Precursor for Heterocyclic Ring Systems (excluding drug targets)

The strategic positioning of amino, nitro, and amide functionalities on the nicotinamide (B372718) framework endows 4-Amino-5-nitronicotinamide with significant potential as a precursor for the synthesis of a variety of fused heterocyclic ring systems. The adjacent amino and nitro groups can participate in cyclization reactions to form a five-membered pyrazole (B372694) or imidazole (B134444) ring fused to the pyridine (B92270) core, a common strategy in heterocyclic synthesis.

For instance, reduction of the nitro group to a second amino group would yield a diamine, a key intermediate for forming various heterocycles. This resulting 4,5-diaminonicotinamide could then undergo condensation reactions with a range of reagents to construct fused bicyclic systems.

| Reagent Type | Resulting Heterocyclic System |

| 1,2-Dicarbonyl compounds | Fused pyrazine (B50134) ring |

| Phosgene or its equivalents | Fused imidazole-2-one ring |

| Carbon disulfide | Fused imidazole-2-thione ring |

| Nitrous acid | Fused triazole ring |

These resulting polycyclic aromatic systems are of interest in materials science, particularly in the development of organic electronics and functional dyes, due to their extended π-conjugated systems.

Application in Complex Molecule Synthesis (e.g., natural product synthesis fragments, materials science precursors)

As a functionalized building block, this compound can be envisioned as a key component in the convergent synthesis of more complex molecular architectures. While its direct application in natural product synthesis is not widely documented, its structural motifs can be found in fragments of larger, biologically relevant molecules.

In the field of materials science, the compound's structure is particularly relevant for the synthesis of precursors for functional polymers and materials. The presence of multiple reactive sites allows for its incorporation into polymeric chains or for its use as a cross-linking agent. For example, the amino group can be diazotized and subsequently used in coupling reactions to form azo dyes, which are important in the textile and printing industries. Furthermore, the amide and amino groups provide sites for polymerization reactions, potentially leading to the formation of polyamides or other condensation polymers with specific thermal or optical properties.

Development of Novel Reagents or Catalysts from this compound Derivatives

The inherent functionalities of this compound make it an attractive scaffold for the development of novel reagents and organocatalysts. The amino group can be readily modified to introduce chiral auxiliaries or catalytically active moieties.

For instance, derivatization of the amino group to form a thiourea (B124793) or a squaramide can yield powerful hydrogen-bond-donating catalysts. Such catalysts are widely used in asymmetric synthesis to control the stereochemical outcome of a variety of chemical transformations. The pyridine nitrogen and the amide group can also play a role in catalysis, either by acting as a Lewis basic site or by participating in hydrogen bonding interactions to stabilize transition states.

| Catalyst Type | Potential Application |

| Chiral thiourea derivative | Asymmetric Michael additions, Friedel-Crafts reactions |

| Proline-functionalized derivative | Asymmetric aldol (B89426) and Mannich reactions |

| Phosphine-containing derivative | Transition-metal-catalyzed cross-coupling reactions |

Utilization in Ligand Design for Coordination Chemistry Research (excluding specific biological coordination)

The structure of this compound offers multiple potential coordination sites for metal ions, making it a valuable ligand scaffold in coordination chemistry. The pyridine nitrogen, the amino group, and the oxygen and nitrogen atoms of the amide group can all act as donor atoms. This multidentate character allows for the formation of stable chelate complexes with a variety of metal centers.

Analytical Research Methodologies for the Compound

Chromatographic Separation and Purification Techniques

Chromatography is a fundamental technique for separating and purifying 4-Amino-5-nitronicotinamide from reaction mixtures and for assessing its purity. The choice of chromatographic method depends on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is employed to separate the compound from impurities and to quantify its concentration with high precision and accuracy. A typical HPLC method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the effective separation of this compound from its starting materials and potential byproducts, enabling accurate purity determination, often achieving greater than 99% purity assessment.

While this compound itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis after derivatization. This process involves chemically modifying the compound to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine and amide groups into their trimethylsilyl (B98337) derivatives. The resulting volatile compound can then be analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions involving this compound. A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, and the separation of components is visualized under UV light or by staining. The disappearance of starting materials and the appearance of the product spot indicate the progression of the reaction.

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate:Hexane (7:3) |

| Visualization | UV light at 254 nm |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and widely used method for the quantitative analysis of this compound. The compound exhibits characteristic absorption maxima in the UV-Visible spectrum due to its electronic transitions. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for routine quality control and for determining the concentration of the compound in solution.

Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

For a more comprehensive and definitive analysis, hyphenated techniques that couple chromatographic separation with mass spectrometry are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique allows for the accurate mass determination of this compound, aiding in its identification and structural confirmation. Furthermore, LC-MS can be used to identify and quantify impurities and degradation products, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization as mentioned earlier, provides detailed structural information. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound. This fragmentation pattern can be used to confirm the identity of the compound and to elucidate the structure of unknown related substances.

| Technique | Application | Information Obtained |

| LC-MS | Purity analysis, impurity profiling, quantitative analysis | Molecular weight, structural confirmation, identification of non-volatile impurities |

| GC-MS | Analysis of volatile derivatives, structural elucidation | Molecular weight of derivatives, fragmentation patterns for structural confirmation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-5-nitronicotinamide, and how can purity be optimized during preparation?

- Methodological Answer : The compound is synthesized via halogenation followed by oxidation. For example, 5-bromonicotinoyl chloride is treated with ammonia to form the amide intermediate, which is then oxidized using fuming H2SO4 and 30% H2O2 to introduce the nitro group . Critical steps include controlling reaction temperature (≤50°C to avoid side reactions) and post-synthesis purification via recrystallization using ethanol/water mixtures. Purity can be verified via HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm the presence of the amino (δ 6.8–7.2 ppm, broad singlet) and nitro groups (electron-withdrawing effects on adjacent carbons).

- FT-IR : Peaks at ~1520 cm<sup>-1</sup> (N–O asymmetric stretch) and ~1340 cm<sup>-1</sup> (symmetric NO2 stretch).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]<sup>+</sup> at m/z 182.03 (calculated for C6H6N4O3).

Cross-referencing with synthetic intermediates (e.g., 5-bromonicotinamide) ensures structural fidelity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyridine ring influence the biological activity of this compound analogues?

- Methodological Answer : Methyl groups at the 2- or 4-positions enhance anticoccidial activity by improving membrane permeability, while 6-methyl derivatives show reduced activity due to steric hindrance of target binding . Computational studies (DFT) can model substituent effects on electron density and HOMO-LUMO gaps. A comparative SAR table is provided:

| Substituent Position | Activity (IC50, μM) | LogP | Notes |

|---|---|---|---|

| 2-Methyl | 12.4 | 1.2 | Enhanced lipophilicity |

| 4-Methyl | 14.8 | 1.1 | Optimal steric profile |

| 6-Methyl | >100 | 1.3 | Steric hindrance |

Q. What mechanistic pathways govern nitration of the nicotinamide backbone during synthesis?

- Methodological Answer : Nitration proceeds via electrophilic aromatic substitution (EAS). The amino group at position 4 directs nitration to position 5 through resonance stabilization of the nitrosonium ion intermediate. Kinetic studies (UV-Vis monitoring at 320 nm) reveal a second-order dependence on HNO3 concentration. Competing pathways (e.g., over-oxidation to carboxylic acids) are minimized by maintaining H2SO4 as a dehydrating agent .

Q. How can co-eluting impurities in this compound samples be resolved using advanced chromatographic methods?

- Methodological Answer : Utilize UPLC with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and a gradient of 0.1% trifluoroacetic acid in water/acetonitrile (5–95% over 10 min). MS/MS detection in MRM mode (m/z 182 → 136) enhances specificity. For persistent impurities, preparative HPLC with a phenyl-hexyl stationary phase achieves baseline separation .

Q. What strategies mitigate nitrosoamine formation in this compound under storage or synthesis conditions?

- Methodological Answer : Nitrosation risks arise from secondary amine interactions with nitrite impurities. Mitigation includes:

- Adding antioxidants (e.g., ascorbic acid, 0.1% w/w) to formulations.

- Storing samples at ≤−20°C in amber vials under nitrogen.

- Monitoring via GC-MS (SIM mode for m/z 30, characteristic of NO2<sup>+</sup> fragments) .

Q. How should researchers address contradictory reports on the antiparasitic efficacy of this compound derivatives?

- Methodological Answer : Standardize assay conditions (e.g., Eimeria tenella oocyst count vs. cell-based models) and validate using positive controls (e.g., sulfadimidine). Meta-analyses of IC50 values across studies can identify outliers due to solvent effects (DMSO >1% inhibits parasite growth) or variable inoculum sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.